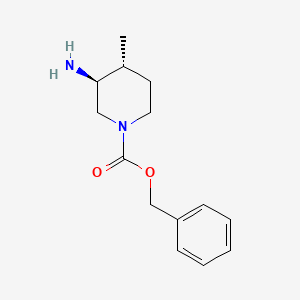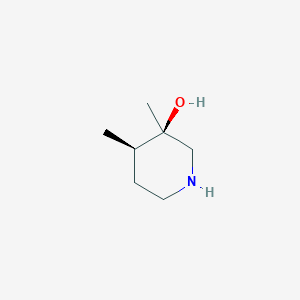
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate
Vue d'ensemble
Description
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate, also known as BTFMA, is a fluorinated acrylate monomer that has gained significant attention in the field of materials science due to its unique properties. BTFMA has a high degree of fluorination, which results in excellent thermal and chemical stability, making it a promising candidate for various applications.
Mécanisme D'action
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate exhibits unique properties due to its high degree of fluorination. The fluorine atoms in 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate provide excellent thermal and chemical stability, making it resistant to degradation by heat, acids, and bases. The fluorine atoms also provide a low surface energy, resulting in hydrophobicity and excellent water repellency.
Biochemical and Physiological Effects:
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has not been extensively studied for its biochemical and physiological effects. However, it is known that fluorinated compounds can have adverse effects on human health, and caution should be exercised when handling 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate.
Avantages Et Limitations Des Expériences En Laboratoire
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has several advantages for lab experiments, such as its high degree of fluorination, which provides excellent thermal and chemical stability. 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate is also relatively easy to synthesize and can be prepared on a large scale. However, the high cost of fluorinated compounds can be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate. One potential application is the use of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate as a monomer to prepare fluorinated polymers with improved properties for use in various fields such as aerospace, electronics, and biomedical engineering. Another potential direction is the use of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate in the development of hydrophobic coatings with improved water repellency and anti-fouling properties. Additionally, the study of the biochemical and physiological effects of 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate could provide useful information for the safe handling and use of fluorinated compounds in various applications.
Applications De Recherche Scientifique
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has been extensively studied for its application in various fields such as polymer science, surface coatings, and biomedical engineering. 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has been used as a monomer to prepare fluorinated polymers with improved thermal and chemical stability. It has also been used to prepare hydrophobic coatings with excellent water repellency and anti-fouling properties. In biomedical engineering, 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate has been used to prepare fluorinated surfaces for the development of medical devices with improved biocompatibility.
Propriétés
IUPAC Name |
[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(10(17,18)19,11(20,21)22)8(13,14)9(15,16)12(23,24)25/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDAUHCFCTZXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134644 | |
| Record name | 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl acrylate | |
CAS RN |
1980085-17-3 | |
| Record name | 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1980085-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




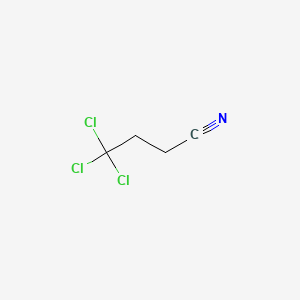
![Bicyclo[3.3.1]nonan-9-amine;hydrochloride](/img/structure/B1653754.png)

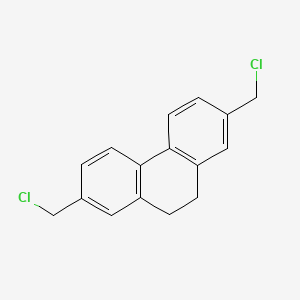

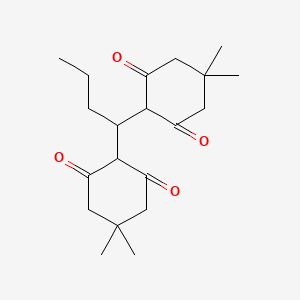
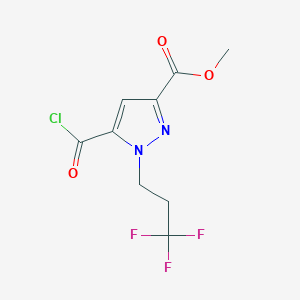

![2-[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1653764.png)
![N-(2-Aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B1653767.png)
